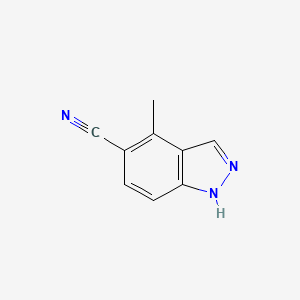

4-methyl-1H-indazole-5-carbonitrile

CAS No.: 478837-29-5

Cat. No.: VC2476516

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478837-29-5 |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 4-methyl-1H-indazole-5-carbonitrile |

| Standard InChI | InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |

| Standard InChI Key | JZFGGTZDIPNTFM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1C=NN2)C#N |

| Canonical SMILES | CC1=C(C=CC2=C1C=NN2)C#N |

Introduction

Chemical Identity and Structural Characteristics

4-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The compound features a methyl group at position 4 and a nitrile (cyano) group at position 5 of the indazole core. The 1H designation indicates that the hydrogen is attached to the nitrogen atom at position 1 of the pyrazole ring .

Molecular and Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3 |

| SMILES | CC1=C(C=CC2=C1C=NN2)C#N |

| InChI | InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |

| InChIKey | JZFGGTZDIPNTFM-UHFFFAOYSA-N |

| CAS Number | 478837-29-5 |

| Molecular Weight | 157.17 g/mol |

Physical Properties

The physical properties of 4-methyl-1H-indazole-5-carbonitrile can be understood partly through predicted data and by comparison with similar compounds:

| Property | Predicted Value |

|---|---|

| Appearance | Solid |

| Density | Approximately 1.3 g/cm³ |

| Boiling Point | ~370°C at 760 mmHg |

Mass Spectrometric Properties

The predicted collision cross section (CCS) values for various adducts provide insights into its behavior in analytical experiments :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 158.07128 | 133.9 |

| [M+Na]+ | 180.05322 | 147.4 |

| [M+NH4]+ | 175.09782 | 139.2 |

| [M+K]+ | 196.02716 | 139.1 |

| [M-H]- | 156.05672 | 128.0 |

| [M+Na-2H]- | 178.03867 | 138.2 |

| [M]+ | 157.06345 | 133.3 |

| [M]- | 157.06455 | 133.3 |

| Catalyst | Conditions | Expected Yield |

|---|---|---|

| Cu(OAc)₂·H₂O | DMF, 90°C, K₂CO₃ | 70-85% |

| Cu₂O | THF, reflux | 65-80% |

Biological Activities and Applications

Structure-Activity Relationships

The specific substitution pattern in 4-methyl-1H-indazole-5-carbonitrile is significant for its biological activity:

-

The methyl group at position 4 may enhance lipophilicity and membrane permeability

-

The nitrile group at position 5 can serve as a hydrogen bond acceptor and influence receptor binding

-

The indazole N-H can function as a hydrogen bond donor

Research indicates that "modifications at specific positions on the indazole ring can enhance anticancer efficacy". The position-specific substituents in 4-methyl-1H-indazole-5-carbonitrile likely contribute to a unique pharmacological profile.

Molecular Interactions

Studies exploring the interactions of indazole derivatives with biological macromolecules suggest that 4-methyl-1H-indazole-5-carbonitrile may interact with various enzymes and receptors. Potential mechanisms include:

-

Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions

-

Modulation of signaling pathways involved in cellular processes

-

Potential interaction with cytochrome P450 enzymes, influencing drug metabolism

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-methyl-1H-indazole-5-carbonitrile:

| Compound | Structural Difference | CAS Number |

|---|---|---|

| 1H-Indazole-5-carbonitrile | Lacks the methyl group at position 4 | 74626-47-4 |

| 3-Methyl-1H-indazole-5-carbonitrile | Methyl group at position 3 instead of 4 | 267875-55-8 |

| 5-Methyl-1H-indazole-6-carbonitrile | Different position of methyl and nitrile groups | Not provided |

| 3-Iodo-1H-indazole-5-carbonitrile | Contains iodo group at position 3, no methyl group | 944898-90-2 |

Functional Analysis

The positioning of functional groups significantly impacts reactivity and biological activity:

-

The methyl group at position 4 influences the electronic distribution within the indazole ring

-

The nitrile group serves as a potential site for further functionalization

-

The 1H-indazole core provides a scaffold that can be recognized by various biological targets

Research Applications and Future Directions

Current Research Status

The current research landscape for 4-methyl-1H-indazole-5-carbonitrile reveals several key areas of interest:

-

Exploration as a potential pharmacophore in drug discovery

-

Investigation of its chemical reactivity for the development of novel derivatives

-

Analysis of structure-activity relationships to optimize biological activities

Future Research Opportunities

Several promising research directions for 4-methyl-1H-indazole-5-carbonitrile include:

-

Development of optimized synthetic routes with improved yields and efficiency

-

Comprehensive evaluation of biological activities against various targets

-

Exploration of its potential as a building block for more complex molecules

-

Investigation of structure-based drug design applications leveraging the indazole scaffold

Analytical Considerations

For researchers working with 4-methyl-1H-indazole-5-carbonitrile, several analytical approaches are recommended:

-

NMR spectroscopy for structural confirmation and purity assessment

-

Mass spectrometry for precise identification and quantification

-

X-ray crystallography for detailed three-dimensional structural analysis

-

Computational modeling to predict interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume